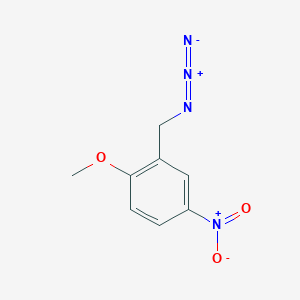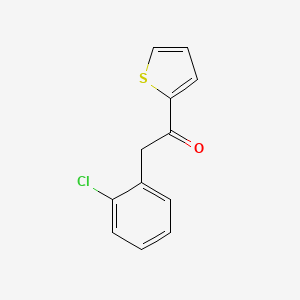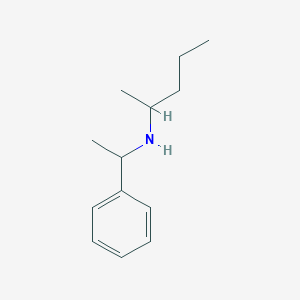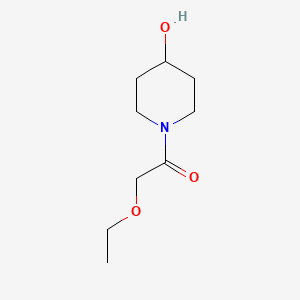
2-(5-methyl-1H-pyrazol-4-yl)aniline
概要
説明
“2-(5-methyl-1H-pyrazol-4-yl)aniline” is an organic compound with the molecular formula C10H11N3 . It is also known as 5-methyl-4-(2-aminophenyl)pyrazole or MAP. The compound is a pyrazole derivative that has a phenyl and an amino group attached to it. It is an off-white solid .
Synthesis Analysis
A Friedel–Crafts approach provided a reliable access to the key intermediate, subsequently followed by a Suzuki–Miyaura cross-coupling .Molecular Structure Analysis
The molecular weight of “this compound” is 173.22 . The InChI code is 1S/C10H11N3/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,11H2,1H3,(H,12,13) .Chemical Reactions Analysis
Reaction of 5‐amino‐3‐substituted pyrazoles and 5‐amino‐1,3‐disubstituted pyrazoles with fluorinated‐β‐diketones results in the formation of the single isomer of pyrazolo .Physical And Chemical Properties Analysis
“this compound” is an off-white solid . It is soluble in chloroform, ethanol, and methanol. The storage temperature is room temperature .作用機序
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-4-yl)aniline is the androgen receptor (AR). The androgen receptor signaling is often activated in prostate cancer cells, and blocking this signaling by AR antagonists is a crucial strategy in prostate cancer therapy .
Mode of Action
this compound acts as an antagonist to the androgen receptor. It binds to the receptor, preventing it from activating the signaling pathway that promotes prostate cancer cell growth .
Biochemical Pathways
The compound affects the androgen receptor signaling pathway. When the androgen receptor is blocked, it prevents the activation of this pathway, which is often reactivated in prostate cancer cells after androgen deprivation therapy. This reactivation can lead to the progression of prostate cancer to a more resistant stage, known as castration-resistant prostate cancer .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could impact the bioavailability of the compound, as rapid metabolism could lead to lower levels of the active compound in the body.
Result of Action
The result of the action of this compound is the inhibition of prostate cancer cell growth. By acting as an antagonist to the androgen receptor, it prevents the activation of the signaling pathway that promotes cell growth. This leads to a decrease in the proliferation of prostate cancer cells .
実験室実験の利点と制限
One advantage of using 2-(5-methyl-1H-pyrazol-4-yl)aniline in lab experiments is its potential applications in various scientific fields. Its ability to inhibit the reuptake of dopamine and norepinephrine makes it a potential candidate for the treatment of various psychiatric disorders and pain. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its potential side effects and drug interactions.
将来の方向性
There are several future directions for the research of 2-(5-methyl-1H-pyrazol-4-yl)aniline. One direction is to further study its potential applications in the treatment of various psychiatric disorders and pain. Another direction is to determine its potential side effects and drug interactions. In addition, further research is needed to fully understand its mechanism of action and how it interacts with neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields, such as medicine and pharmacology. Its ability to inhibit the reuptake of dopamine and norepinephrine makes it a potential candidate for the treatment of various psychiatric disorders and pain. However, further research is needed to fully understand its mechanism of action and potential side effects and drug interactions.
科学的研究の応用
2-(5-methyl-1H-pyrazol-4-yl)aniline has potential applications in various scientific fields. In pharmacology, it has been shown to have an affinity for dopamine and norepinephrine transporters, which makes it a potential candidate for the treatment of various psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). In addition, it has also been shown to have analgesic properties, which makes it a potential candidate for the treatment of pain.
Safety and Hazards
生化学分析
Biochemical Properties
2-(5-methyl-1H-pyrazol-4-yl)aniline plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with androgen receptors, acting as an antagonist . This interaction inhibits the androgen receptor signaling pathway, which is crucial in the development and progression of prostate cancer . Additionally, this compound has shown potential in inhibiting the growth of certain cancer cell lines .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to inhibit the proliferation of prostate cancer cells by blocking the androgen receptor signaling pathway . This inhibition leads to a decrease in cell growth and proliferation, ultimately inducing apoptosis in cancer cells . Furthermore, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with androgen receptors . This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways that promote cell growth and proliferation . Additionally, this compound has been observed to induce changes in gene expression, leading to the activation of apoptotic pathways in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under standard storage conditions, with a predicted boiling point of approximately 370.9°C and a density of 1.2 g/cm³ . Long-term studies have indicated that this compound maintains its inhibitory effects on cancer cell proliferation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver function and overall health . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to androgen receptor signaling . The compound interacts with enzymes involved in the metabolism of androgens, leading to the inhibition of androgen receptor activity . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s anti-cancer effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution within tissues is influenced by its physicochemical properties, including its density and refractive index .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, where it interacts with androgen receptors . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective inhibition of androgen receptor signaling .
特性
IUPAC Name |
2-(5-methyl-1H-pyrazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXWZWAXBVIKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1462086.png)




amine](/img/structure/B1462091.png)

amine](/img/structure/B1462098.png)

amine](/img/structure/B1462102.png)
amine](/img/structure/B1462103.png)
amine](/img/structure/B1462106.png)

